N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Applications De Recherche Scientifique
Treatment of Multiple Myeloma
This compound has been found to be effective in the treatment of multiple myeloma (MM), a type of blood cancer . It inhibits the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . TAK1 is upregulated and overexpressed in MM, and its inhibition can potentially lead to effective targeted therapies for MM .
Inhibition of IL-17A for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis
The compound has been identified as a potential inhibitor of interleukin (IL)-17A . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage . It contributes to chronic autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis . Therefore, this compound could be used in the treatment of these diseases .
Use in Optoelectronic Devices
Imidazo[1,2-b]pyridazine-based compounds have shown great potential in the field of materials science . They have been used in different technological applications, such as optoelectronic devices .
Use as Sensors
These compounds have also been used as sensors . Their unique chemical structure allows them to interact with certain substances, making them useful in detecting the presence or absence of these substances .
Use as Anti-cancer Drugs
Imidazo[1,2-b]pyridazine-based compounds have been used as anti-cancer drugs . Their ability to inhibit certain kinases makes them effective in treating various types of cancer .
Use in Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .
Use as Fluorescent Probes
These compounds have been used as fluorescent probes . Their ability to emit light when excited makes them useful in various research applications .
Use as Structural Units of Polymers
Imidazo[1,2-b]pyridazine-based compounds have been used as structural units of polymers . Their unique chemical structure allows them to form strong and stable polymers .
Mécanisme D'action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
This compound acts as an inhibitor of TAK1 . It binds to the kinase and inhibits its enzymatic activity, thereby preventing the downstream signaling events triggered by TAK1 activation . The lead compound has been shown to inhibit TAK1 with an IC50 of 55 nM .
Biochemical Pathways
TAK1 is involved in various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness against multiple myeloma cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The lead compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Propriétés
IUPAC Name |
N-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)8-11-9-18(10-11)14-5-4-13-15-6-7-19(13)16-14/h4-7,11-12H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKJTHPHZXILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NN3C=CN=C3C=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.